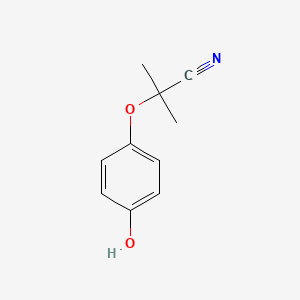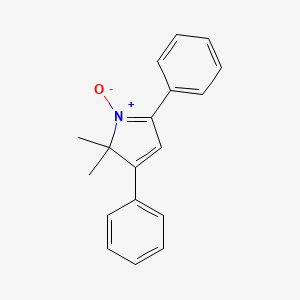
2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with two methyl groups and two phenyl groups
Vorbereitungsmethoden
The synthesis of 2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-1,3-diphenyl-1,3-propanedione with ammonia or primary amines under acidic conditions. This reaction typically proceeds through the formation of an intermediate imine, which then cyclizes to form the pyrrole ring. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for the introduction of various substituents. Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include N-oxides, amines, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-pyrrole can be compared with other similar compounds, such as:
2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-imidazole: This compound has a similar structure but contains an imidazole ring instead of a pyrrole ring.
2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-thiazole: This compound features a thiazole ring, which imparts different chemical and biological properties
Eigenschaften
CAS-Nummer |
72700-88-0 |
|---|---|
Molekularformel |
C18H17NO |
Molekulargewicht |
263.3 g/mol |
IUPAC-Name |
2,2-dimethyl-1-oxido-3,5-diphenylpyrrol-1-ium |
InChI |
InChI=1S/C18H17NO/c1-18(2)16(14-9-5-3-6-10-14)13-17(19(18)20)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI-Schlüssel |
GNNZBUPWTMBXAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=CC(=[N+]1[O-])C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)
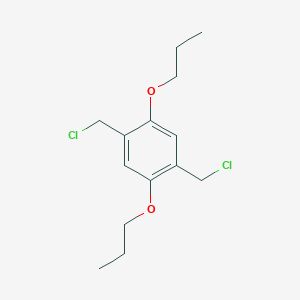

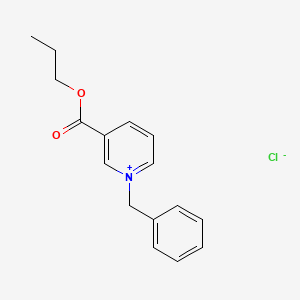
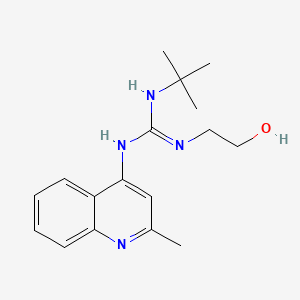

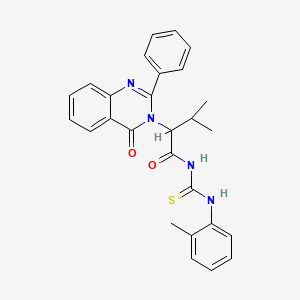
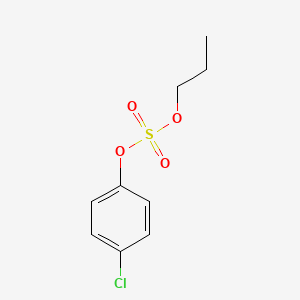


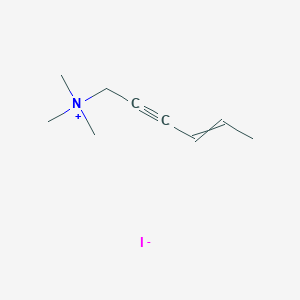
![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)
